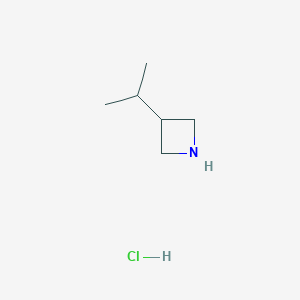

3-(Propan-2-yl)azetidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-propan-2-ylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-5(2)6-3-7-4-6;/h5-7H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMYOLGVIVGJBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423024-42-3 | |

| Record name | 3-(propan-2-yl)azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(Propan-2-yl)azetidine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the core physical properties of 3-(Propan-2-yl)azetidine hydrochloride (CAS No. 1423024-42-3), a substituted azetidine of interest to researchers in drug discovery and development. While specific experimental data for this compound is not extensively published, this document synthesizes foundational principles with established analytical methodologies to offer a robust framework for its characterization. We will delve into the determination of its melting point, solubility, and pKa, providing both theoretical understanding and practical, field-proven experimental protocols. Furthermore, this guide will explore the expected spectral characteristics (NMR, IR, and Mass Spectrometry) that are crucial for structural confirmation and purity assessment. All quantitative data presented is a combination of data from structurally related compounds and in silico predictions to provide a reliable profile for this molecule.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle, is a valuable structural motif in medicinal chemistry.[1] Its incorporation into molecular frameworks can significantly enhance pharmacological potency and modulate physicochemical properties, such as solubility and metabolic stability. 3-(Propan-2-yl)azetidine, as a hydrochloride salt, presents as a crystalline solid, a form that is often advantageous for pharmaceutical development due to improved stability and handling characteristics.[2] A thorough understanding of its physical properties is paramount for its effective utilization as a building block in the synthesis of novel therapeutic agents.

Molecular Structure and Key Physicochemical Properties

The molecular structure of this compound dictates its physical and chemical behavior. The presence of the isopropyl group at the 3-position of the azetidine ring introduces steric bulk and lipophilicity, while the hydrochloride salt of the secondary amine ensures aqueous solubility.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClN | [3] |

| Molecular Weight | 135.64 g/mol | [3] |

| CAS Number | 1423024-42-3 | [3] |

| Physical Form | White to off-white crystalline powder | [3][4] |

| Predicted Melting Point | 175-185 °C | In silico prediction |

| Predicted Aqueous Solubility | >100 mg/mL at 25°C | In silico prediction |

| Predicted pKa | 9.5 ± 0.5 | In silico prediction |

Note: Predicted values are generated based on computational models and should be confirmed by experimental data.

Melting Point Determination: A Critical Indicator of Purity

The melting point of a crystalline solid is a fundamental physical property that provides a reliable indication of its purity.[5] For a pure compound, the melting range is typically narrow, while impurities tend to depress and broaden the melting range.[6] Given that this compound is a crystalline powder, the capillary melting point method is the standard technique for its determination.

Causality Behind Experimental Choices

The choice of a slow heating rate (1-2 °C per minute) as the melting point is approached is crucial for ensuring thermal equilibrium between the sample, the thermometer, and the heating block.[2] This minimizes thermal lag and allows for an accurate determination of the temperature at which the solid and liquid phases are in equilibrium.[7] The sample must be finely powdered and tightly packed in the capillary tube to ensure uniform heat transfer.[5]

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of dry this compound is finely crushed into a powder. The open end of a capillary tube is tapped into the powder until a sample column of 2-3 mm is obtained. The tube is then inverted and tapped gently to pack the sample into the sealed end.[2]

-

Apparatus Setup: The packed capillary tube is placed in the heating block of a melting point apparatus.

-

Rapid Determination (Optional): A rapid heating rate (10-20 °C/min) can be used to quickly determine an approximate melting range.[2]

-

Accurate Determination: A fresh sample is heated to a temperature approximately 20 °C below the estimated melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Data Recording: The temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded as the melting range.[6]

Self-Validating System

To ensure the accuracy of the melting point apparatus, it should be calibrated using certified reference standards with known melting points that bracket the expected melting point of the sample. A mixed melting point determination, where the sample is mixed with a known standard, can be used to confirm the identity of a compound.[1] If the sample is identical to the standard, the melting point of the mixture will be sharp and unchanged.

Solubility Profile: A Key Determinant of Bioavailability

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability.[7] The hydrochloride salt form of 3-(Propan-2-yl)azetidine is expected to enhance its aqueous solubility compared to the free base.[4] The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound.[8]

The Henderson-Hasselbalch Relationship and pH-Dependent Solubility

As a salt of a weak base, the solubility of this compound is highly dependent on the pH of the medium. The relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the amine is described by the Henderson-Hasselbalch equation. At a pH below the pKa of the azetidinium ion, the compound will exist predominantly in its more soluble, ionized form.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Solution Preparation: A series of aqueous buffer solutions with different pH values (e.g., pH 2, 5, 7.4, and 9) are prepared.

-

Sample Addition: An excess amount of this compound is added to a known volume of each buffer solution in a sealed flask. The presence of excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: The flasks are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sample Processing: After equilibration, the solutions are allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is carefully removed and filtered through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in units such as mg/mL or µg/mL for each pH value.

Experimental Workflow Visualization

Workflow for Equilibrium Solubility Determination.

pKa Determination: Understanding Ionization Behavior

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the relevant pKa is that of the conjugate acid, the azetidinium ion. This value is crucial for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and interaction with biological targets.[9] Potentiometric titration is a highly accurate and widely used method for pKa determination.[10]

Principles of Potentiometric Titration

This method involves the gradual addition of a strong base (titrant) to a solution of the acidic form of the compound while monitoring the pH. A plot of pH versus the volume of titrant added generates a titration curve. The pKa is the pH at which half of the compound has been neutralized (the half-equivalence point).

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: A known concentration of this compound is dissolved in deionized water. The concentration should be sufficient to yield a clear inflection point in the titration curve.

-

Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.

-

Data Acquisition: The titrant is added in small, precise increments, and the pH is recorded after each addition, allowing the solution to reach equilibrium.

-

Data Analysis: A titration curve is constructed by plotting the measured pH against the volume of titrant added. The equivalence point is identified from the inflection point of the curve. The pKa is determined as the pH at the half-equivalence point.

Visualization of the Titration Process

Workflow for pKa Determination by Potentiometric Titration.

Spectral Characterization

Spectroscopic techniques are indispensable for confirming the structure and assessing the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a multiplet for the methine proton) and the azetidine ring protons. The protons on the carbons adjacent to the positively charged nitrogen will be deshielded and appear at a lower field. The N-H proton may appear as a broad signal.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the isopropyl group and the three carbons of the azetidine ring. The carbons bonded to the nitrogen will be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for a secondary amine salt. A broad and strong absorption band between 2700-3000 cm⁻¹ is characteristic of the N-H⁺ stretching vibration. C-H stretching vibrations from the alkyl groups will also be present in this region. The C-N stretching vibration for an aliphatic amine is typically observed in the 1020-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum in positive ion mode is expected to show a prominent peak corresponding to the protonated molecule (the free base), [M+H]⁺, at an m/z of 100.1121.

Conclusion

References

- BenchChem. (n.d.). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.

- Enamine. (n.d.). Determining pKa.

- Experiment (1) determination of melting points. (2021, September 19).

- Jingwen, C. (2024, May 25). How to determine the melting or boling point of any chemical which is in the powder form?

- DETERMINATION OF MELTING POINTS. (n.d.).

- Cabana, A., & Sandorfy, C. (2025, August 6). Hydrogen bonding in the amine hydrohalides. II.

- Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. (n.d.). The Journal of Physical Chemistry.

- Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Melting Point Determination. (2012, August 16). University of South Alabama.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023, January 21). PubMed Central.

- 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.

- Singh, G. S., & Pheko, T. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. PubMed.

- Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. (n.d.). University of Birmingham.

- Studylib. (n.d.). Table (3-3): 1H NMR and 13C NMR spectral for 3.

- BenchChem. (n.d.). In Vivo Pharmacokinetic Profile of Azetidine-Containing Compounds: A Comparative Guide.

- Patel, V., et al. (2012, June 12).

- CymitQuimica. (n.d.). CAS 36520-39-5: azetidine hydrochloride.

- Stahl, P. H., & Nakano, M. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges.

- Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (n.d.). PubMed Central.

- ChemicalBook. (n.d.). 345954-83-8(AZETIDINE-3-CARBONITRILE HYDROCHLORIDE ) Product Description.

- Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. (n.d.). NIH.

- Anderson, B. D., & Conradi, R. A. (n.d.).

- Fisher Scientific. (n.d.). Azetidines.

- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider

- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry.

- Pinho, S. P., & Macedo, E. A. (n.d.). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents.

- IR: amines. (n.d.).

- 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.

- ChemicalBook. (n.d.). Azetidine(503-29-7) 1H NMR spectrum.

- Chem-Impex. (n.d.). Azetidine hydrochloride.

- Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (n.d.).

- SYSTEMATIC QUALIT

- Improving pKa Predictions with Reparameterized Force Fields and Free Energy Calcul

- Accurately predicting protein pKa values using non-equilibrium alchemy. (n.d.). ChemRxiv.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- Azetidine derivatives of tricyclic antidepressant agents. (n.d.). PubMed.

- Computer Prediction of pKa Values in Small Molecules and Proteins. (2021, September 10). PubMed Central.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.

- Method for determining solubility of a chemical compound. (n.d.).

- Process for synthesis of azetidine and novel intermediates therefor. (n.d.).

- 1236 SOLUBILITY MEASUREMENTS. (n.d.).

- Sigma-Aldrich. (n.d.). Azetidine 97 36520-39-5.

- Wikipedia. (n.d.). Azetidine.

Sources

- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. This compound | 1423024-42-3 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. diva-portal.org [diva-portal.org]

- 6. researchgate.net [researchgate.net]

- 7. 1423024-42-3(this compound) | Kuujia.com [nl.kuujia.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. 3-(propane-2-sulfonyl)azetidine hydrochloride(1864064-12-9) 1H NMR spectrum [chemicalbook.com]

- 10. acdlabs.com [acdlabs.com]

"3-(Propan-2-yl)azetidine hydrochloride" CAS number and molecular weight

An In-Depth Technical Guide to 3-(Propan-2-yl)azetidine hydrochloride: A Key Building Block in Modern Drug Discovery

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Strained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the deliberate incorporation of small, strained ring systems has become a powerful strategy for optimizing the physicochemical and pharmacokinetic profiles of therapeutic candidates. Among these, the azetidine scaffold, a four-membered saturated nitrogen heterocycle, has emerged as a particularly valuable motif.[1][2] Its inherent ring strain and three-dimensional, sp³-rich character can confer significant advantages, including enhanced metabolic stability, improved aqueous solubility, and reduced lipophilicity when compared to more traditional, larger ring systems.[3] The strategic functionalization of the azetidine ring allows for precise vectoral exits to probe biological space.

This guide focuses on a specific, valuable derivative: This compound . This compound serves as a key building block for introducing an isopropyl-substituted azetidine moiety into larger, more complex molecules. The isopropyl group provides a degree of lipophilicity and steric bulk at the C-3 position, offering a handle for chemists to modulate target engagement and fine-tune molecular properties. This document provides a comprehensive overview of its chemical properties, synthesis, applications, and handling for researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

Precise identification is critical for regulatory compliance, experimental reproducibility, and sourcing. This compound is identified by a unique CAS number and is characterized by a defined set of physicochemical properties.

| Property | Value | Source(s) |

| Chemical Name | This compound | [4][5] |

| Synonym(s) | 3-isopropylazetidine hydrochloride | [4][5] |

| CAS Number | 1423024-42-3 | [4] |

| Molecular Formula | C₆H₁₄ClN | |

| Molecular Weight | 135.64 g/mol | [4] |

| Physical Form | Powder | [4] |

| Storage Temperature | Room Temperature; Sealed in dry conditions |

Synthesis Strategies for 3-Substituted Azetidines

The synthesis of azetidines is a non-trivial task due to the high ring strain of the four-membered ring, which makes their formation entropically and enthalpically challenging.[6][7] However, robust methodologies have been developed, primarily revolving around intramolecular cyclization of appropriately functionalized acyclic precursors.[3][6]

Core Principle: Intramolecular Cyclization

The most fundamental approach involves forming a C-N bond from a precursor that already contains the four atoms destined for the ring. A common strategy is the cyclization of a γ-amino halide or a derivative thereof.

Causality in Experimental Design:

-

Precursor Choice: The synthesis begins with a 1,3-difunctionalized propane backbone. One terminus must contain a good leaving group (e.g., a halide or a sulfonate ester like mesylate or tosylate), while the other contains a nitrogen atom.

-

Protecting Group Strategy: The nitrogen atom is often protected during the initial steps (e.g., with a benzhydryl or Boc group) to prevent unwanted side reactions. This protecting group must be stable during the installation of the leaving group but readily cleavable in the final step.

-

Base-Induced Cyclization: A strong, non-nucleophilic base is employed to deprotonate the amine (or a precursor), initiating the intramolecular nucleophilic substitution that closes the ring. The choice of base is critical to favor cyclization over competing elimination reactions.[7]

-

Deprotection and Salt Formation: The final step involves the removal of the N-protecting group, often under acidic conditions (e.g., hydrogenolysis), which simultaneously yields the desired hydrochloride salt.

Below is a generalized workflow illustrating this common synthetic logic.

Caption: Logical relationship of building block incorporation to improve drug properties.

Protocols for Quality Control and Characterization

Ensuring the identity and purity of a chemical building block is paramount for the success of any synthetic campaign. A self-validating system of orthogonal analytical techniques should be employed.

Step-by-Step Characterization Protocol:

-

Structural Confirmation via NMR Spectroscopy:

-

Dissolve a small sample (~5-10 mg) of the hydrochloride salt in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Expected ¹H NMR Signals: Protons on the azetidine ring are expected to appear in the range of δ 3.5–4.5 ppm. The isopropyl group will show a characteristic septet for the CH proton and a doublet for the two CH₃ groups. [8] * Rationale: NMR provides unambiguous confirmation of the covalent structure and the ratio of different proton environments.

-

-

Purity Assessment via High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable method, typically using a C18 reverse-phase column.

-

The mobile phase could consist of a gradient of acetonitrile and water with a modifier like trifluoroacetic acid (TFA).

-

Monitor the elution profile using a UV detector (e.g., at 210 nm, as the compound lacks a strong chromophore).

-

Rationale: HPLC separates the main compound from any impurities, allowing for precise quantification of purity (typically >97%).

-

-

Mass Verification via Mass Spectrometry (MS):

-

Analyze the sample using Electrospray Ionization (ESI) in positive ion mode.

-

The expected [M+H]⁺ ion for the free base (C₆H₁₃N) should be observed at m/z 100.11.

-

Rationale: MS confirms the molecular weight of the free base, providing orthogonal verification of the compound's identity.

-

Safety, Handling, and Storage

Proper handling of all research chemicals is essential for laboratory safety. The following information is derived from available safety data sheets.

| Hazard Class | GHS Statement(s) | Precautionary Code(s) |

| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |

Source:[4]

Handling Recommendations:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust. [9]Avoid contact with skin and eyes. Storage:

-

Store in a tightly closed container in a dry and cool place. * The compound is a hydrochloride salt and may be hygroscopic. Proper storage is crucial to maintain its integrity.

Conclusion

This compound is a specialized chemical building block with significant potential in medicinal chemistry and drug development. Its value is derived from the unique and advantageous properties of the 3-substituted azetidine scaffold, which can enhance the solubility, metabolic stability, and three-dimensional complexity of drug candidates. While its synthesis requires careful management of ring strain, established chemical principles allow for its reliable production. Adherence to standard protocols for characterization and safe handling will enable researchers to effectively leverage this compound in the synthesis of next-generation therapeutics.

References

-

Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

-

Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]

-

ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. [Link]

-

Arkat USA, Inc. (n.d.). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkat-usa.org. [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

-

PubChemLite. (n.d.). This compound (C6H13N). Pubchemlite.com. [Link]

-

ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Researchgate.net. [Link]

- Google Patents. (n.d.).

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | 1423024-42-3 [sigmaaldrich.com]

- 5. This compound | 1423024-42-3 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 3-(Propan-2-yl)azetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-(Propan-2-yl)azetidine hydrochloride, a valuable building block in medicinal chemistry. The guide details two primary, field-proven routes originating from the commercially available precursor, N-Boc-3-hydroxyazetidine. Each pathway is elaborated with step-by-step experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and challenges. This document is intended to serve as a practical resource for researchers and drug development professionals engaged in the synthesis of novel azetidine-based compounds.

Introduction: The Significance of the 3-Substituted Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery. Its inherent ring strain imparts a unique three-dimensional geometry that can enhance binding affinity and metabolic stability when incorporated into bioactive molecules. Specifically, substitution at the 3-position of the azetidine ring offers a strategic vector for modulating pharmacological activity and optimizing pharmacokinetic properties. This compound, with its isopropyl substituent, serves as a key intermediate in the synthesis of a variety of therapeutic agents, leveraging the lipophilic and steric properties of the isopropyl group to fine-tune molecular interactions.

This guide will explore two robust synthetic strategies for the preparation of this compound, both commencing from the readily accessible starting material, 1-Boc-3-hydroxyazetidine.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, reveals two logical disconnections that form the basis of the synthetic pathways detailed in this guide. The primary disconnection is the final deprotection and salt formation from an N-protected 3-isopropylazetidine. The introduction of the isopropyl group at the 3-position can be envisioned through two distinct approaches starting from a common intermediate, N-Boc-azetidin-3-one.

Figure 1: Retrosynthetic analysis of this compound.

Synthesis of the Key Intermediate: N-Boc-azetidin-3-one

Both proposed synthetic pathways converge on the pivotal intermediate, N-Boc-azetidin-3-one. This ketone is synthesized through the oxidation of the commercially available N-Boc-3-hydroxyazetidine. Two common and effective oxidation methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Oxidation Methodologies: A Comparative Overview

| Oxidation Method | Reagents | Typical Solvents | Temperature (°C) | Advantages | Disadvantages |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (DCM) | -78 to room temp. | High yields, readily available reagents. | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide. |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room temperature | Mild conditions, high yields, simple workup.[1] | DMP is expensive and potentially explosive.[2] |

Experimental Protocol: Dess-Martin Oxidation of N-Boc-3-hydroxyazetidine

The Dess-Martin oxidation is often preferred for its mild reaction conditions and straightforward workup.[1]

-

Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1-0.2 M) at room temperature, add Dess-Martin periodinane (1.2 eq.) portion-wise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford N-Boc-azetidin-3-one as a white solid.

Pathway A: Wittig Reaction and Catalytic Hydrogenation

This pathway involves the conversion of the ketone to an alkene via a Wittig reaction, followed by reduction of the double bond.

Sources

Characterizing 3-(Propan-2-yl)azetidine Hydrochloride: A Spectroscopic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Propan-2-yl)azetidine hydrochloride is a substituted azetidine, a class of saturated four-membered nitrogen-containing heterocycles. Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique conformational properties and their presence in a variety of biologically active compounds. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it suitable for pharmaceutical development. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While publicly available experimental spectra for this specific molecule are limited, this document outlines the expected spectral features based on its structure and provides a framework for its analysis.

The Structure: this compound

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data.

Figure 1: Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would be essential for complete characterization.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent is critical as the chemical shifts of the N-H protons can be solvent-dependent. D₂O is a good choice for hydrochloride salts, though the acidic N-H protons will exchange with deuterium and may not be observed.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons are highly recommended.

-

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The hydrochloride form will result in deshielding of protons near the positively charged nitrogen atom.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Notes |

| (CH₃)₂CH- | ~1.0 - 1.3 | Doublet (d) | 6H | The two methyl groups of the isopropyl substituent are diastereotopic and may appear as two separate doublets. |

| (CH₃)₂CH - | ~2.0 - 2.5 | Septet or Multiplet (m) | 1H | Coupled to the two methyl groups and the methine of the azetidine ring. |

| Azetidine CH -isopropyl | ~3.0 - 3.5 | Multiplet (m) | 1H | Methine proton on the azetidine ring. |

| Azetidine -CH₂ - (C2 & C4) | ~3.8 - 4.5 | Multiplets (m) | 4H | The two methylene groups on the azetidine ring are diastereotopic and will likely show complex splitting patterns. Protons closer to the nitrogen will be more deshielded. |

| NH₂ ⁺ | ~8.0 - 9.5 | Broad Singlet (br s) | 2H | The signal for the ammonium protons is often broad due to quadrupole broadening from the nitrogen and exchange with the solvent. This signal will not be present in D₂O. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| (C H₃)₂CH- | ~15 - 25 | The two methyl carbons of the isopropyl group may be non-equivalent. |

| (CH₃)₂C H- | ~25 - 35 | The methine carbon of the isopropyl group. |

| Azetidine C H-isopropyl | ~30 - 40 | The methine carbon of the azetidine ring. |

| Azetidine -C H₂- (C2 & C4) | ~45 - 55 | The two methylene carbons of the azetidine ring. Their proximity to the electron-withdrawing ammonium group causes a downfield shift. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum of a solid sample can be obtained using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is first recorded. The sample is then placed on the crystal or the pellet is placed in the sample holder, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |

| ~3000 - 2700 | N-H stretch | Strong, broad | Characteristic of a secondary ammonium salt (R₂NH₂⁺). This broad absorption often has multiple sub-peaks. |

| ~2960 - 2850 | C-H stretch | Medium to Strong | Aliphatic C-H stretching from the isopropyl and azetidine ring CH and CH₂ groups. |

| ~1600 - 1500 | N-H bend | Medium | Asymmetric and symmetric bending vibrations of the NH₂⁺ group. |

| ~1470 - 1450 | C-H bend | Medium | Bending (scissoring and rocking) vibrations of the CH₂ and CH₃ groups. |

| ~1385 - 1365 | C-H bend | Medium | Characteristic bending of the isopropyl group, often seen as a doublet. |

| Below 1300 | C-N stretch | Medium | Stretching vibration of the carbon-nitrogen bonds in the azetidine ring. |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: An electrospray ionization (ESI) source coupled with a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) is ideal for analyzing polar, non-volatile compounds like hydrochloride salts.

-

Data Acquisition:

-

Full Scan MS: The sample is introduced into the ESI source, and a full scan mass spectrum is acquired in positive ion mode to determine the m/z of the molecular ion.

-

Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

-

Predicted Mass Spectrum

The molecular formula of the free base, 3-(propan-2-yl)azetidine, is C₆H₁₃N, with a monoisotopic mass of 99.1048 g/mol .

-

Molecular Ion: In positive mode ESI-MS, the expected base peak would be the protonated molecule [M+H]⁺ at an m/z of approximately 100.1126. The hydrochloride salt will dissociate in the ESI source.

-

Fragmentation Pattern: The fragmentation of the [M+H]⁺ ion in an MS/MS experiment would likely proceed through cleavage of the azetidine ring or loss of the isopropyl group.

Figure 2: Predicted Fragmentation Pathways for [M+H]⁺ of 3-(Propan-2-yl)azetidine.

Summary of Predicted Spectroscopic Data

| Technique | Key Predicted Features |

| ¹H NMR | Signals for isopropyl group (~1.0-2.5 ppm), azetidine ring protons (~3.0-4.5 ppm), and broad NH₂⁺ protons (~8.0-9.5 ppm). |

| ¹³C NMR | Resonances for isopropyl carbons (~15-35 ppm) and azetidine ring carbons (~30-55 ppm). |

| IR | Broad N-H stretch for ammonium salt (~3000-2700 cm⁻¹), aliphatic C-H stretches (~2960-2850 cm⁻¹), and N-H bending (~1600-1500 cm⁻¹). |

| MS (ESI+) | Protonated molecular ion [M+H]⁺ at m/z ≈ 100.11. Fragmentation through loss of propene, ethene, or an isopropyl radical. |

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, and MS, is crucial for its unambiguous structural confirmation and purity assessment. This guide provides a detailed predictive framework for the expected spectroscopic data. Any deviation from these predictions in experimentally obtained spectra would warrant further investigation into the sample's purity, isomeric composition, or potential degradation. For researchers in drug discovery and development, a robust and complete spectroscopic characterization is a non-negotiable step in ensuring the quality and integrity of a lead compound.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

-

Cossy, J., & Arseniyadis, S. (Eds.). (2013). Metathesis in Natural Product Synthesis: Strategies, Substrates and Catalysts. John Wiley & Sons. (Provides context on the synthesis and characterization of complex molecules). [Link]

Unlocking the Therapeutic Promise of 3-(Propan-2-yl)azetidine Hydrochloride: A Technical Guide to Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in contemporary medicinal chemistry.[1][2] Its inherent ring strain and distinct three-dimensional geometry bestow favorable physicochemical and pharmacokinetic properties upon drug candidates, including enhanced metabolic stability, improved solubility, and potent receptor binding.[1][3] This technical guide delves into the prospective biological activities of a specific, under-explored derivative, 3-(Propan-2-yl)azetidine hydrochloride. While direct pharmacological data for this compound is sparse, this document will extrapolate its potential therapeutic applications by analyzing the rich landscape of structurally related 3-substituted azetidine analogs. We will explore potential activities in the central nervous system (CNS), oncology, and infectious diseases, grounded in established structure-activity relationships (SAR). This guide provides a foundational framework for initiating research and development programs centered on this promising chemical entity.

The Azetidine Scaffold: A Cornerstone of Modern Drug Discovery

The four-membered azetidine ring is a recurring structural element in a multitude of biologically active compounds, including several FDA-approved drugs.[1] Its unique conformational rigidity, a consequence of significant ring strain, allows for the precise spatial orientation of substituents, which is a critical factor for high-affinity interactions with biological targets.[4] Unlike more flexible acyclic or larger ring systems, the azetidine moiety can reduce the entropic penalty upon binding to a receptor or enzyme active site.

Furthermore, the sp³-rich character of the azetidine ring often leads to improved metabolic stability and aqueous solubility, key attributes for successful drug candidates.[1] The nitrogen atom within the ring provides a handle for further chemical modification, enabling the fine-tuning of a compound's pharmacological profile. The growing interest in azetidine-containing molecules has spurred the development of innovative synthetic methodologies, making a diverse array of these compounds more accessible for high-throughput screening and lead optimization.[2][5]

Potential Biological Activities of this compound: An Extrapolative Analysis

Based on the extensive literature on 3-substituted azetidine derivatives, we can hypothesize several potential biological activities for this compound. The isopropyl group at the 3-position is a relatively small, lipophilic substituent that can influence receptor binding and enzyme inhibition.

Central Nervous System Modulation

A significant body of research points to the potential of 3-substituted azetidines as modulators of CNS targets.

-

Triple Reuptake Inhibition: Novel azetidines based on a 3-aryl-3-oxypropylamine scaffold have been synthesized and evaluated as triple reuptake inhibitors (TRIs), targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[3][6] The simultaneous inhibition of these monoamine transporters is a promising strategy for developing fast-acting and broad-spectrum antidepressants.[7] The alkyl substitution on the azetidine ring plays a crucial role in the potency and selectivity of these compounds.

-

Dopamine Uptake Inhibition: Azetidine analogs have also been investigated as potent inhibitors of vesicular dopamine uptake, with some compounds exhibiting Ki values in the nanomolar range.[8] This activity suggests potential applications in treating disorders related to dopaminergic dysfunction.

The isopropyl group of this compound could potentially interact with hydrophobic pockets within the binding sites of these transporters, influencing its inhibitory activity.

Anticancer Activity

The azetidine scaffold is present in a number of anticancer agents.

-

Tubulin Polymerization Inhibition: Certain azetidin-2-one derivatives act as microtubule-destabilizing agents by binding to the colchicine site of β-tubulin, leading to cell cycle arrest and apoptosis.[9]

-

Enzyme Inhibition: Azetidine derivatives have been developed as inhibitors of various enzymes implicated in cancer progression, such as human neutrophil elastase.[10]

-

Signal Transduction Pathway Modulation: The azetidine ring has been identified as a key determinant for the binding of novel compounds to STAT3, a crucial protein involved in tumor cell proliferation and survival.[11]

The substitution at the 3-position of the azetidine ring can significantly impact the antiproliferative activity of these compounds.[2]

Antimicrobial Activity

Azetidine derivatives have shown promise as novel antimicrobial agents.

-

Antibacterial Activity: The combination of an azetidine ring with other pharmacophores, such as a quinolone nucleus, has yielded compounds with potent activity against drug-resistant bacteria.[12]

-

Antimycobacterial Activity: A series of azetidine derivatives have demonstrated potent bactericidal activity against Mycobacterium tuberculosis by inhibiting mycolic acid biosynthesis.[13] Notably, variations in the pendant amine group, including isopropylamine, were explored in these studies.[13]

The lipophilic nature of the isopropyl group in this compound may facilitate its transport across bacterial cell membranes, contributing to its potential antimicrobial efficacy.

Experimental Protocols for Assessing Biological Activity

To investigate the hypothesized biological activities of this compound, a series of in vitro and in vivo assays can be employed.

In Vitro Assays

| Assay Type | Target | Description | Key Parameters |

| Receptor Binding Assay | Monoamine Transporters (SERT, NET, DAT) | Competitive binding assay using radiolabeled ligands (e.g., [³H]citalopram for SERT) and cell membranes expressing the target transporter. | Ki (Inhibition Constant) |

| Enzyme Inhibition Assay | Human Neutrophil Elastase | Fluorometric assay measuring the cleavage of a specific substrate by the enzyme in the presence of the test compound. | IC₅₀ (Half-maximal Inhibitory Concentration) |

| Cell Proliferation Assay | Cancer Cell Lines (e.g., MCF-7, A549) | MTT or CellTiter-Glo assay to determine the effect of the compound on the viability and proliferation of cancer cells. | GI₅₀ (Half-maximal Growth Inhibition) |

| Antimicrobial Susceptibility Test | Bacteria (e.g., S. aureus, E. coli), Mycobacteria (M. tuberculosis) | Broth microdilution method to determine the minimum inhibitory concentration (MIC) of the compound. | MIC (Minimum Inhibitory Concentration) |

Step-by-Step Protocol: Monoamine Transporter Binding Assay

-

Preparation of Reagents:

-

Prepare cell membrane homogenates from cells expressing the human serotonin, norepinephrine, or dopamine transporter.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Prepare radioligand solution (e.g., [³H]citalopram for SERT).

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer, the test compound at various concentrations, and the cell membrane preparation.

-

Initiate the binding reaction by adding the radioligand.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

-

Data Analysis:

-

Measure the radioactivity on the filters using a scintillation counter.

-

Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known inhibitor).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Visualizing Potential Mechanisms of Action

Proposed Interaction with a Monoamine Transporter

Caption: A generalized workflow for the in vitro screening of this compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking, a comprehensive analysis of the existing literature on 3-substituted azetidines provides a strong foundation for hypothesizing its potential as a modulator of CNS targets, an anticancer agent, or an antimicrobial compound. The presence of the isopropyl group at the 3-position is likely to play a significant role in its pharmacological profile.

The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers to systematically investigate the therapeutic potential of this intriguing molecule. Further studies, including in vitro screening against a broad panel of biological targets followed by in vivo efficacy and safety studies, are warranted to fully elucidate the promise of this compound in drug discovery.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. [Link]

-

Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. [Link]

-

Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. [Link]

-

Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. [Link]

-

Examples of biologically active drug leads containing azetidine. [Link]

-

Recent advances in synthetic facets of immensely reactive azetidines. [Link]

-

Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. [Link]

-

Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. [Link]

-

The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride. [Link]

-

Understanding Aze Medications: The Role of Azetidine Derivatives. [Link]

-

Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). [Link]

-

Discovery of New 3,3-Diethylazetidine-2,4-dione Based Thiazoles as Nanomolar Human Neutrophil Elastase Inhibitors with Broad-Spectrum Antiproliferative Activity. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents [mdpi.com]

- 3. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship studies of CNS agents, Part 23: N-(3-phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline mimic 1-phenylpiperazine at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of New 3,3-Diethylazetidine-2,4-dione Based Thiazoles as Nanomolar Human Neutrophil Elastase Inhibitors with Broad-Spectrum Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

3-(Propan-2-yl)azetidine Hydrochloride: A Strategic Fragment for Modern Drug Design

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

In the landscape of contemporary drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for identifying novel, highly efficient starting points for lead optimization. Central to this strategy is the use of small, conformationally restricted molecules that can be elaborated to achieve high affinity and selectivity for a biological target.[1] Azetidines, four-membered saturated nitrogen heterocycles, have garnered significant attention as valuable scaffolds in medicinal chemistry.[2][3] Their inherent ring strain, three-dimensional character, and metabolic stability make them attractive bioisosteres for more common ring systems.[4][5] This guide focuses on a specific, yet strategically important fragment: 3-(Propan-2-yl)azetidine hydrochloride . We will explore its physicochemical properties, strategic value in FBDD, and practical applications, providing researchers with the technical insights required to effectively leverage this fragment in drug design campaigns.

The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry

The azetidine ring is more than just a small heterocycle; it is a strategic tool for medicinal chemists. Its unique properties stem from a balance of stability and reactivity driven by considerable ring strain (approx. 25.4 kcal/mol).[4] This strain is less than that of the highly reactive aziridines but significantly more than the flexible pyrrolidines, lending it a unique conformational rigidity.[3]

Key advantages of incorporating an azetidine moiety include:

-

Improved Physicochemical Properties: The presence of the sp³-rich azetidine core often leads to enhanced aqueous solubility, a critical parameter for fragment screening and downstream drug development.[2]

-

Metabolic Stability: The compact and strained ring can be more resistant to metabolic degradation compared to larger, more flexible aliphatic chains or rings.[2]

-

Three-Dimensionality (3D) and Novel Chemical Space: In an era where many screening libraries are dominated by flat, aromatic compounds, fragments like 3-(propan-2-yl)azetidine provide crucial 3D topology.[6] This allows for exploration of complex protein binding pockets that are inaccessible to planar molecules.

-

Vectorial Control: The rigid azetidine ring provides well-defined exit vectors from its substitution points (N-1 and C-3). This is a cornerstone of FBDD, where fragments are grown or merged in specific directions to engage with nearby pockets in the target protein.[1][7]

Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine ring, underscoring its acceptance and value in creating successful therapeutics.[2]

Strategic Analysis of this compound

The selection of a fragment is a deliberate choice based on its structural and chemical features. This compound offers a compelling combination of attributes for FBDD.

Core Structural Features

Let's dissect the molecule to understand its components:

-

Azetidine Core: Provides the rigid, 3D scaffold. The secondary amine (in its hydrochloride salt form) offers a primary point for synthetic elaboration and a potential hydrogen bond donor/acceptor interaction site.

-

Isopropyl Group at C-3: This bulky, hydrophobic group serves as a space-filling element. It can effectively probe lipophilic pockets within a target protein. Its defined shape provides clear structure-activity relationship (SAR) feedback.

-

Hydrochloride Salt: Enhances the stability and aqueous solubility of the fragment, making it highly suitable for handling in stock solutions for screening campaigns.[8]

Physicochemical Properties and "Rule of Three" Compliance

For a fragment to be effective in FBDD, it should generally adhere to the "Rule of Three," a set of guidelines for optimal starting points.

| Property | Value (Estimated) | "Rule of Three" Guideline | Compliance |

| Molecular Weight | 135.64 g/mol [9] | ≤ 300 Da | Yes |

| cLogP | ~1.2[10] | ≤ 3 | Yes |

| Hydrogen Bond Donors | 2 (as hydrochloride salt) | ≤ 3 | Yes |

| Hydrogen Bond Acceptors | 1 | ≤ 3 | Yes |

| Rotatable Bonds | 1 | ≤ 3 | Yes |

As shown, this compound is an ideal fragment that conforms to these principles, maximizing the chances of identifying high-quality, ligand-efficient hits.

The Logic of Fragment Elaboration

The true power of this fragment lies in its potential for growth. The structure presents two primary, orthogonal vectors for chemical modification.

Caption: Elaboration strategies for the 3-(propan-2-yl)azetidine fragment.

-

Vector 1 (N-1 Position): The secondary amine is the most accessible handle for synthetic elaboration. It allows for straightforward derivatization via reactions like amidation, sulfonylation, alkylation, or reductive amination. This vector is ideal for extending the fragment towards a region of the binding site that may contain hydrogen bond donors or acceptors.

-

Vector 2 (C-3 Isopropyl Group): While more synthetically challenging, modifying or replacing the isopropyl group can fine-tune shape complementarity and hydrophobic interactions. Advanced synthetic methods could enable late-stage functionalization to explore this vector.[4]

Experimental Protocols & Workflows

Integrating this compound into a drug discovery campaign requires robust experimental planning.

General Workflow for FBDD Campaign

The workflow outlines the logical progression from fragment screening to lead candidate.

Caption: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Protocol: Fragment Incorporation via Reductive Amination

This protocol details a common and reliable method for coupling the azetidine fragment to a carbonyl-containing molecule (e.g., an aldehyde or ketone from another fragment or scaffold).

Objective: To covalently link 3-(propan-2-yl)azetidine to an aldehyde-bearing core molecule.

Materials:

-

This compound (1.0 eq)

-

Aldehyde Core (R-CHO) (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound and the Aldehyde Core.

-

Add anhydrous DCM (or DCE) to dissolve/suspend the reagents.

-

Add triethylamine to neutralize the hydrochloride salt and liberate the free base of the azetidine. Stir for 10-15 minutes at room temperature. Causality Note: The free amine is the active nucleophile required for imine formation. The hydrochloride salt is unreactive in this context.

-

Add sodium triacetoxyborohydride in one portion. Causality Note: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion intermediate formed in situ, minimizing the reduction of the starting aldehyde.

-

Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted azetidine product.

Self-Validation: The success of the reaction is confirmed by LC-MS analysis showing the consumption of starting materials and the appearance of a new peak with the expected mass of the product. ¹H NMR spectroscopy should confirm the presence of signals corresponding to both the azetidine and the core molecule, along with the disappearance of the aldehyde proton signal.

Conclusion and Future Directions

This compound is not merely a chemical building block; it is a strategically designed fragment that offers an excellent starting point for FBDD campaigns. Its adherence to the "Rule of Three," combined with its inherent 3D structure and well-defined growth vectors, makes it a high-value tool for medicinal chemists targeting challenging protein classes.[11][12] The commercial availability of this fragment further lowers the barrier to its inclusion in screening libraries.[9][13]

Future efforts should focus on exploring its application in diverse target classes and developing novel synthetic methodologies to functionalize the azetidine ring at positions other than the nitrogen atom. As the demand for drugs with superior physicochemical properties and novel mechanisms of action grows, the strategic deployment of sp³-rich fragments like 3-(propan-2-yl)azetidine will undoubtedly play an increasingly critical role in the future of drug discovery.

References

-

Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

-

University of Leeds. (n.d.). To Design and Develop Semi-Saturated and Unsaturated Bicyclic Heterocycles for Fragment-Based Drug Discovery (FBDD) Campaigns. Retrieved from [Link]

-

ResearchGate. (2025). Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). Retrieved from [Link]

-

Synthonix, Inc. (n.d.). This compound. Retrieved from [Link]

-

J&K Scientific. (n.d.). 3-(Propan-2-yloxy)azetidine hydrochloride. Retrieved from [Link]

-

National Institutes of Health. (2020). Fragment-based drug discovery: opportunities for organic synthesis. Retrieved from [Link]

-

ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). US4870189A - Process for synthesis of azetidine and novel intermediates therefor.

-

RSC Publishing. (2020). Fragment-based drug discovery: opportunities for organic synthesis. Retrieved from [Link]

-

PubMed. (2019). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Retrieved from [Link]

- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.

- Google Patents. (n.d.). US4966979A - Process for synthesis of azetidine and novel intermediates therefor.

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H13N). Retrieved from [Link]

Sources

- 1. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fragment-based drug discovery: opportunities for organic synthesis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00375A [pubs.rsc.org]

- 8. CAS 54431-32-2: 1-isopropylazetidin-3-ol hydrochloride [cymitquimica.com]

- 9. 1423024-42-3|3-Isopropylazetidine hydrochloride|BLD Pharm [bldpharm.com]

- 10. PubChemLite - this compound (C6H13N) [pubchemlite.lcsb.uni.lu]

- 11. lifechemicals.com [lifechemicals.com]

- 12. Azetidines - Enamine [enamine.net]

- 13. Synthonix, Inc > Synthons > this compound - [P82835] [synthonix.com]

From Curiosity to Cornerstone: A Technical Guide to the Discovery and Synthesis of Substituted Azetidines

Abstract

The four-membered azetidine ring, once a synthetic curiosity fraught with the challenges of ring strain, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational properties and ability to act as a bioisosteric replacement for more common saturated heterocycles have cemented its importance in drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of substituted azetidine compounds. We will delve into the seminal synthetic strategies that unlocked the potential of this versatile building block, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols for key transformations. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the chemistry and application of substituted azetidines.

Introduction: The Rise of a Strained Scaffold

The journey of the azetidine ring began in 1888 with the first reported synthesis by Gabriel and Weiner.[1] For many decades following its discovery, the inherent ring strain of approximately 25.4 kcal/mol positioned azetidine as a molecule of academic interest rather than a practical synthetic building block.[1] This perception began to shift significantly in 1955 with the isolation of the naturally occurring L-azetidine-2-carboxylic acid from the lily of the valley (Convallaria majalis).[2] This discovery provided the first tangible evidence of the azetidine motif's presence in nature, hinting at its potential biological relevance and sparking greater interest in its synthesis and properties.

The unique physicochemical properties of the azetidine ring are central to its utility in drug design. Its rigid, puckered conformation allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity with biological targets.[3] Furthermore, azetidines serve as effective bioisosteres for commonly used saturated heterocycles like pyrrolidine and piperidine. The smaller ring size can improve physicochemical properties such as solubility and metabolic stability, while the nitrogen atom provides a key site for interaction and further functionalization.

This guide will navigate the historical landscape of azetidine synthesis, from the early, often arduous methods to the sophisticated and highly selective strategies employed today. We will explore the core synthetic approaches, providing not just the "how" but also the critical "why" that underpins modern synthetic organic chemistry.

Foundational Synthetic Strategies: Taming the Ring Strain

The synthesis of substituted azetidines has been a long-standing challenge for organic chemists.[4] The inherent ring strain makes their formation entropically and enthalpically less favorable than their five- and six-membered counterparts. However, a diverse array of synthetic methodologies has been developed to overcome these hurdles. These can be broadly categorized into several key approaches.

Intramolecular Cyclization: The Direct Approach

One of the most intuitive methods for constructing the azetidine ring is through the intramolecular cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group at the γ-position.

Causality Behind Experimental Choices: The success of this strategy hinges on several factors. The choice of the nitrogen protecting group is critical to modulate its nucleophilicity and prevent side reactions. The nature of the leaving group must be optimized for efficient displacement. Furthermore, the reaction conditions, including the base and solvent, play a crucial role in promoting the desired 4-exo-tet cyclization over competing elimination or intermolecular reactions.

Experimental Protocol: Synthesis of 1,3-Disubstituted Azetidines via Intramolecular Cyclization [5]

This protocol describes a straightforward synthesis of 1,3-disubstituted azetidines via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.

Step 1: In situ generation of bis-triflate:

-

To a solution of a 2-substituted-1,3-propanediol (1.0 eq) in dichloromethane (CH2Cl2) at -78 °C is added 2,6-lutidine (2.2 eq).

-

Trifluoromethanesulfonic anhydride (Tf2O) (2.1 eq) is then added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour.

Step 2: Azetidine formation:

-

A solution of a primary amine (1.2 eq) in CH2Cl2 is added to the reaction mixture at -78 °C.

-

The reaction is allowed to warm to room temperature and stirred for 16 hours.

Step 3: Work-up and Purification:

-

The reaction is quenched with saturated aqueous sodium bicarbonate (NaHCO3) solution.

-

The aqueous layer is extracted with CH2Cl2 (3x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired 1,3-disubstituted azetidine.

Self-Validation:

-

Expected Yield: Moderate to good yields are typically obtained, depending on the substrates.

-

Side Reactions: Potential side reactions include elimination to form allylic amines and intermolecular N-alkylation. The use of low temperatures and a non-nucleophilic base helps to minimize these pathways.

-

Purification: Purification by column chromatography is usually sufficient to obtain the pure product. Characterization is typically performed using NMR spectroscopy and mass spectrometry.

A more recent advancement in intramolecular cyclization involves the palladium-catalyzed amination of C(sp³)–H bonds.[1] This method offers a powerful way to form the azetidine ring from readily available precursors without the need for pre-functionalization with a leaving group.

Diagram: Intramolecular Cyclization for Azetidine Synthesis

Caption: General workflow for azetidine synthesis via intramolecular cyclization.

The Aza Paternò–Büchi Reaction: A Photochemical Approach

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents one of the most direct and atom-economical methods for synthesizing azetidines.[6] However, its application has historically been limited due to challenges associated with the photochemical properties of imines.[6]

Causality Behind Experimental Choices: The success of this reaction is highly dependent on the ability to generate a reactive excited state of the imine that can undergo cycloaddition with the alkene. The choice of photosensitizer and the wavelength of light are critical parameters that need to be carefully optimized to favor the desired photochemical pathway over competing processes such as cis-trans isomerization or decomposition. Recent advances have utilized visible light photocatalysis to overcome some of these long-standing challenges.[1]

Experimental Protocol: Visible Light-Mediated Aza Paternò–Büchi Reaction [1]

This protocol describes the synthesis of azetidines via an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes.

Step 1: Reaction Setup:

-

To an oven-dried vial is added the 2-isoxazoline-3-carboxylate (1.0 eq), the alkene (2.0-10.0 eq), and the photocatalyst (e.g., fac-[Ir(ppy)3]) (1-5 mol%).

-

The vial is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

-

Anhydrous and degassed solvent (e.g., dichloromethane or acetonitrile) is added.

Step 2: Photochemical Reaction:

-

The reaction mixture is stirred and irradiated with a light source of the appropriate wavelength (e.g., blue LEDs) at room temperature for a specified period (typically 12-48 hours).

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification:

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the desired azetidine product.

Self-Validation:

-

Expected Yield: Yields can vary widely depending on the substrates but are often in the moderate to good range.

-

Stereoselectivity: The reaction can proceed with varying degrees of diastereoselectivity, which is influenced by the nature of the substrates and the reaction conditions.

-

Side Reactions: Potential side reactions include dimerization of the alkene, decomposition of the starting materials, and the formation of other photoproducts. Careful optimization of the reaction conditions is crucial.

Diagram: Aza Paternò–Büchi Reaction Workflow

Caption: Simplified workflow of the visible light-mediated aza Paternò–Büchi reaction.

Ring Expansion and Ring Contraction Strategies

Alternative approaches to azetidine synthesis involve the manipulation of other ring systems.

-

Ring Expansion of Aziridines: The one-carbon ring expansion of aziridines to azetidines is a powerful strategy.[7] This can be achieved through various methods, including the use of ylides or biocatalytic approaches.[8] The driving force for this transformation is the relief of the greater ring strain of the three-membered aziridine ring.

-

Ring Contraction of Pyrrolidinones: The ring contraction of α-bromo-N-sulfonylpyrrolidinones provides an efficient route to α-acylated azetidines.[5] This reaction proceeds via a nucleophilic addition to the amide carbonyl, followed by an intramolecular SN2 displacement.

The Azetidine Scaffold in Drug Discovery: A Modern Perspective

The unique structural and conformational properties of the azetidine ring have made it an increasingly important motif in drug discovery. Its incorporation into drug candidates can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.